molecular formula C13H8F2N2O5 B2446025 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate CAS No. 868679-82-7

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate

Cat. No.: B2446025
CAS No.: 868679-82-7
M. Wt: 310.213
InChI Key: GZTDCEUQJIDKGL-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate is a chemical compound with the molecular formula C13H8F2N2O5. This compound is characterized by the presence of a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, as well as a benzoate moiety substituted with two fluorine atoms. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate typically involves the reaction of 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Major Products Formed

    Reduction: (6-methyl-3-amino-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 6-methyl-3-nitro-2-oxo-1H-pyridine-4-carboxylic acid and 3,4-difluorobenzyl alcohol.

Scientific Research Applications

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorinated benzoate moiety can enhance binding affinity to target proteins. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate: Lacks the fluorine atoms, which may affect its reactivity and binding properties.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-fluorobenzoate: Contains only one fluorine atom, potentially altering its chemical behavior.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,5-difluorobenzoate: Different fluorine substitution pattern, which can influence its reactivity and interactions.

Uniqueness

The presence of two fluorine atoms on the benzoate ring in (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate enhances its chemical stability and binding affinity to biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)7-2-3-8(14)9(15)5-7/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTDCEUQJIDKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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